molecular formula C12H17N3O3 B11728146 N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

Cat. No.: B11728146
M. Wt: 251.28 g/mol
InChI Key: AVJBRDKPVWZFRA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine typically involves the reaction of 2-methoxy-5-nitroaniline with piperidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine

InChI

InChI=1S/C12H17N3O3/c1-18-12-3-2-10(15(16)17)8-11(12)14-9-4-6-13-7-5-9/h2-3,8-9,13-14H,4-7H2,1H3

InChI Key

AVJBRDKPVWZFRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCNCC2

Origin of Product

United States

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